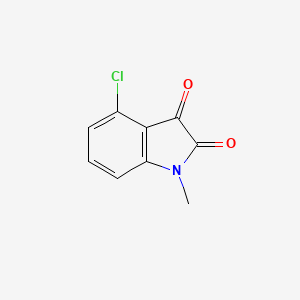

4-Chloro-1-methylindoline-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

122750-24-7 |

|---|---|

Molecular Formula |

C9H6ClNO2 |

Molecular Weight |

195.6 g/mol |

IUPAC Name |

4-chloro-1-methylindole-2,3-dione |

InChI |

InChI=1S/C9H6ClNO2/c1-11-6-4-2-3-5(10)7(6)8(12)9(11)13/h2-4H,1H3 |

InChI Key |

UUJAPGNVDLZZLH-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=CC=C2)Cl)C(=O)C1=O |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Cl)C(=O)C1=O |

Origin of Product |

United States |

Significance of the Indoline 2,3 Dione Scaffold in Chemical Research

The indoline-2,3-dione scaffold is a versatile and highly valued framework in chemical research, primarily owing to its wide spectrum of biological activities. researchgate.netresearchgate.net Isatin (B1672199) and its derivatives are not only found in various natural sources, including plants of the Isatis genus, but are also synthetically accessible, allowing for extensive structural modifications. researchgate.net This adaptability has led to the creation of a vast library of isatin-based compounds with diverse pharmacological properties.

The significance of the indoline-2,3-dione scaffold is underscored by its presence in numerous compounds that have been investigated for a range of therapeutic applications. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities. researchgate.netresearchgate.net The structural versatility of the isatin core allows it to act as a pharmacophore, a key structural component responsible for a drug's biological activity. nih.gov For instance, the anticancer drug Sunitinib contains an oxindole (B195798) moiety, a reduced form of the indoline-2,3-dione core, highlighting the scaffold's relevance in drug design. researchgate.net

Furthermore, the reactivity of the C2 and C3 carbonyl groups, as well as the active N-H proton, provides multiple sites for chemical derivatization. This enables chemists to fine-tune the steric and electronic properties of the molecule to enhance its biological efficacy and selectivity. researchgate.netnih.gov The ability to readily introduce various substituents onto the aromatic ring and the nitrogen atom has been instrumental in the discovery of potent and selective therapeutic agents. illinois.edu

Overview of 4 Chloro 1 Methylindoline 2,3 Dione in Contemporary Studies

Direct Synthetic Routes to this compound

The primary and most direct method for the synthesis of this compound involves the N-methylation of a 4-chloroisatin (B1294897) precursor.

N-Methylation Strategies for 4-Chloroisatin Precursors

The synthesis of this compound is readily achieved through the N-methylation of 4-chloroisatin. This reaction involves the introduction of a methyl group onto the nitrogen atom of the indoline-2,3-dione ring system. Common methylating agents such as dimethyl sulfate (B86663) or methyl iodide are employed in the presence of a suitable base to facilitate the reaction.

Optimized Reaction Conditions and Yields

For the N-methylation of 4-chloroisatin, reaction conditions are optimized to maximize the yield and purity of the desired product, this compound. A typical procedure involves dissolving 4-chloroisatin in a polar aprotic solvent, such as dimethylformamide (DMF), and treating it with a base like potassium carbonate to deprotonate the nitrogen atom. Subsequently, the methylating agent is added, and the reaction mixture is stirred, often at an elevated temperature, to ensure complete conversion. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated through standard work-up procedures, which may include precipitation by adding water, followed by filtration and purification by recrystallization or column chromatography. The yields for this transformation are generally high, often exceeding 80%.

Derivatization and Functionalization Strategies for the Indoline-2,3-dione Core

The this compound molecule offers several sites for further chemical modification, allowing for the creation of a diverse library of derivatives. Key positions for functionalization include the C-4 and C-7 positions of the aromatic ring, the N-1 position, and the C-3 carbonyl group.

Regioselective Functionalization via Cross-Coupling Reactions (e.g., Suzuki-Miyaura Reactions at C-4 and C-7 Positions)

The chlorine atom at the C-4 position of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. yonedalabs.comyoutube.comproprogressio.hu This reaction allows for the formation of a new carbon-carbon bond by coupling the isatin core with a variety of organoboron compounds, such as boronic acids or their esters. yonedalabs.com

Research has demonstrated the regioselective nature of Suzuki-Miyaura reactions on related dichlorinated isatin systems. For instance, in the case of 4,7-dichloro-N-methylisatin, the reaction proceeds with excellent site-selectivity, favoring substitution at the C-4 position due to electronic factors. rsc.orgdocumentsdelivered.com This inherent selectivity provides a reliable method for introducing aryl or other organic fragments specifically at the C-4 position of the this compound scaffold.

Table 1: Examples of Suzuki-Miyaura Reactions on a Related Isatin System

| Reactant | Arylboronic Acid | Product | Yield |

| 4,7-dichloro-1-methylindoline-2,3-dione | 4-Acetylphenylboronic acid | 4-(4-Acetylphenyl)-7-chloro-1-methylindoline-2,3-dione | Not specified, but noted as a convenient access |

| 4,7-dichloro-1-methylindoline-2,3-dione | 4-Chlorophenylboronic acid | 7-chloro-4-(4-chlorophenyl)-1-methylindoline-2,3-dione | Not specified |

| 4,7-dichloro-1-methylindoline-2,3-dione | 4-Ethoxyphenylboronic acid | 7-chloro-4-(4-ethoxyphenyl)-1-methylindoline-2,3-dione | Not specified |

| 4,7-dichloro-1-methylindoline-2,3-dione | 4-Vinylphenylboronic acid | 7-chloro-1-methyl-4-(4-vinylphenyl)indoline-2,3-dione | Not specified |

Data sourced from studies on 4,7-dichloro-N-methylisatin, demonstrating the regioselectivity at the C-4 position. rsc.org

N-1 Position Modifications and Substituent Effects

While this article focuses on the N-methylated compound, it is important to note that modifications at the N-1 position of the isatin ring system are a common strategy for creating structural diversity. The nature of the substituent at the N-1 position can significantly influence the chemical reactivity and biological properties of the resulting molecule. For instance, the presence of different alkyl or aryl groups can alter the electronic and steric environment of the isatin core, thereby affecting its interaction with biological targets.

Carbonyl C-3 Position Reactivity (e.g., Hydrazone and Schiff Base Formation)

The C-3 carbonyl group of the indoline-2,3-dione core is highly reactive and susceptible to nucleophilic attack. This reactivity is commonly exploited to synthesize a wide range of derivatives, including hydrazones and Schiff bases. science.gov

The reaction with hydrazines or substituted hydrazines leads to the formation of isatin hydrazones. Similarly, condensation with primary amines yields Schiff bases. These reactions typically proceed under mild conditions, often with acid or base catalysis, and provide a straightforward method for introducing a variety of functional groups at the C-3 position. The resulting hydrazone and Schiff base derivatives of this compound can exhibit a broad spectrum of chemical and biological activities.

Ring Expansion and Condensation Reactions of Indoline-2,3-diones

The unique structural features of indoline-2,3-diones, such as this compound, allow for their participation in reactions that expand the five-membered pyrrole (B145914) ring into a six-membered ring, as well as condensation reactions that lead to the formation of spirocyclic systems.

One of the most notable ring expansion reactions of isatins is the Pfitzinger reaction . This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. nih.govwikipedia.org The reaction proceeds through the initial hydrolysis of the amide bond in the isatin ring to form a keto-acid intermediate. This is followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to yield a quinoline-4-carboxylic acid. nih.govwikipedia.org While specific studies detailing the Pfitzinger reaction with this compound are not extensively documented, the general mechanism suggests its applicability. The synthesis of quinoline (B57606) analogues often utilizes the classic Pfitzinger condensation. nih.gov For instance, the reaction of substituted isatins with various acetophenones in the presence of a base like potassium hydroxide (B78521) leads to the formation of the corresponding quinoline-4-carboxylic acids. nih.gov

Condensation reactions of this compound, particularly multicomponent reactions (MCRs), provide an efficient route to complex spirooxindoles. researchgate.netnih.gov These reactions typically involve the condensation of the isatin derivative, an active methylene (B1212753) compound, and a third component. A common example is the three-component reaction between an isatin, malononitrile, and a 1,3-dicarbonyl compound, such as dimedone or 4-hydroxycoumarin, to generate spiro[indoline-3,4'-pyran] derivatives. researchgate.netresearchgate.net These reactions are often catalyzed by a variety of catalysts, including Lewis acids and organocatalysts, and can be performed under environmentally benign conditions. nih.govnih.gov

The general mechanism for the formation of spiro[indoline-3,4'-pyran] derivatives involves an initial Knoevenagel condensation between the isatin and the active methylene compound. This is followed by a Michael addition of the 1,3-dicarbonyl compound to the resulting intermediate, which then undergoes cyclization to form the spiro product. The reaction conditions can be optimized by varying the solvent, temperature, and catalyst to achieve high yields. For example, the use of nano Ag/kaolin as a heterogeneous catalyst in ethanol (B145695) at reflux has been reported for the synthesis of spiro[4H-pyran-3,3'-oxindoles] from various isatin derivatives. researchgate.net

Below are tables detailing representative examples of these transformations for isatin derivatives, which illustrate the expected reactivity of this compound.

Table 1: Representative Pfitzinger Ring Expansion of Isatin Derivatives

| Isatin Derivative | Carbonyl Compound | Product | Reference |

| Isatin | Acetophenone | 2-Phenylquinoline-4-carboxylic acid | nih.gov |

| 5-Bromo-isatin | 4'-Bromo-propiophenone | 6-Bromo-3-methyl-2-(4-bromophenyl)quinoline-4-carboxylic acid | nih.gov |

| Isatin | Cyclohexanone | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid | wikipedia.org |

Table 2: Representative Condensation Reactions of Isatin Derivatives for Spirooxindole Synthesis

| Isatin Derivative | Component 2 | Component 3 | Catalyst | Product | Reference |

| N-Methylisatin | Malononitrile | Dimedone | Nano Ag/kaolin | 2'-Amino-5',6',7',7a'-tetrahydro-1-methyl-5'-oxo-spiro[indoline-3,4'(1'H)-quinoline]-3'-carbonitrile | researchgate.net |

| Isatin | Malononitrile | 4-Hydroxycoumarin | Cu(II)-β-cyclodextrin | Spiro[indoline-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile derivative | researchgate.net |

| N-Methylisatin | 1,3-Cyclohexanedione | 4-Hydroxy-6-methyl-2-pyrone | SnCl₄ | Spirooxindole pyranochromenedione derivative | nih.govnih.gov |

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 4-Chloro-1-methylindoline-2,3-dione, with the molecular formula C₉H₆ClNO₂, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI). The close correlation between the experimentally observed mass and the calculated theoretical mass provides strong evidence for the compound's elemental composition and, by extension, its molecular formula.

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Number of Atoms | Isotopic Mass | Total Mass |

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| **Total (C₉H₆³⁵ClNO₂) ** | 195.008707 |

In a typical HRMS experiment, a value for [M+H]⁺ or another adduct would be observed, and its measured mass would be expected to be within a very narrow tolerance (typically <5 ppm) of the calculated value, thus confirming the elemental composition of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an analytical technique that provides information about the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers (cm⁻¹) corresponds to these vibrations, creating a unique spectral fingerprint.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that are indicative of its molecular structure. The most prominent of these are the carbonyl (C=O) stretching vibrations of the dione (B5365651) moiety. Generally, the C=O stretch in a five-membered ring, such as the indoline-2,3-dione system, is observed around 1750 cm⁻¹ amazonaws.com. The presence of two carbonyl groups in the indoline-2,3-dione core, one being an α-keto and the other a γ-lactam, would likely result in two distinct, strong absorption bands in this region.

Other significant absorptions would include those corresponding to the C-Cl stretching vibration, C-N stretching, and the aromatic C=C and C-H stretching and bending vibrations of the benzene (B151609) ring.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (α-keto) | Stretch | ~1760-1740 | Strong |

| C=O (γ-lactam) | Stretch | ~1730-1710 | Strong |

| Aromatic C=C | Stretch | ~1600-1450 | Medium to Weak |

| Aromatic C-H | Stretch | ~3100-3000 | Medium to Weak |

| C-N | Stretch | ~1360-1250 | Medium |

| C-Cl | Stretch | ~800-600 | Medium to Strong |

The precise positions of these absorption bands can be influenced by the electronic effects of the substituents on the indoline (B122111) ring. The electron-withdrawing nature of the chlorine atom at the 4-position may cause a slight shift in the carbonyl stretching frequencies. A comprehensive analysis of the IR spectrum provides a detailed and confirmatory assessment of the functional groups present in the this compound molecule.

Theoretical and Computational Chemistry of 4 Chloro 1 Methylindoline 2,3 Dione and Analogues

Quantum Mechanical Calculation Methodologies Applied to Indoline-2,3-diones

Quantum mechanical calculations are fundamental tools for investigating the electronic properties of molecular systems. For the indoline-2,3-dione framework, various methodologies have been employed, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become one of the most popular and effective methods for studying the electronic structure of medium to large-sized molecules due to its favorable combination of accuracy and computational efficiency.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is extensively used for investigating isatin (B1672199) and its derivatives. It is well-validated for predicting electronic, geometric, and energetic properties. For instance, studies on isatin and its 5-substituted analogues (e.g., 5-chloro, 5-fluoro, 5-methyl) have utilized the B3LYP functional, often paired with basis sets like 6-311++G(2d,2p), to determine optimized geometries, vibrational frequencies, and electronic properties.

The M06-2X functional, part of the Minnesota suite of functionals, has also gained prominence, particularly for systems where non-covalent interactions, such as hydrogen bonding and dispersion forces, are significant. Comparative studies have shown that M06-2X can provide more accurate results than B3LYP for certain systems, especially in predicting reaction barriers and the energetics of conformers involving ionic hydrogen bonds. Its application is particularly relevant for studying the interaction of isatin derivatives with biological targets.

Beyond DFT, both ab initio and semi-empirical methods have been applied to study the indoline (B122111) core structure and related reactions.

Ab initio methods , which derive their results from first principles without experimental parameters, offer high accuracy but at a significant computational cost, limiting them primarily to smaller molecular systems. Methods like Hartree-Fock (HF) coupled with basis sets such as STO-3G, 3-21G, and 6-31G* have been used to analyze reaction mechanisms, such as the Fischer indole (B1671886) synthesis, providing foundational insights into the electronic factors governing the reaction course.

Semi-empirical methods (e.g., AM1, PM3, MNDO) represent a more approximate approach. They simplify calculations by incorporating experimental parameters, which drastically reduces computation time and allows for the study of very large molecules. While less accurate than ab initio or DFT methods, they are valuable for initial geometric optimizations and for exploring potential energy surfaces of large systems or complex reactions involving isatin precursors.

Electronic Structure and Reactivity Analyses

Computational calculations yield a wealth of data that can be interpreted to understand the electronic characteristics and chemical reactivity of 4-Chloro-1-methylindoline-2,3-dione and its analogues.

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular reactivity and stability.

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. In isatin derivatives, the HOMO-LUMO gap is sensitive to the nature and position of substituents. For example, a study using the B3LYP method showed that the HOMO-LUMO energy gap of isatin was 3.92 eV, while substituting it with a methoxy (B1213986) group (5-OCH3-Is) decreased the gap to 3.38 eV, suggesting an increase in reactivity. This analysis is crucial for understanding intramolecular charge transfer within the molecule.

Prediction of Chemical Reactivity Indices

Density Functional Theory (DFT) is a powerful tool for predicting the chemical reactivity of molecules through the calculation of various global and local reactivity descriptors. These indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key chemical reactivity indices include:

HOMO-LUMO Energy Gap (ΔE): A smaller energy gap suggests higher reactivity and potential for intramolecular charge transfer. nih.goveurjchem.com

Hardness (η) and Softness (σ): These parameters describe the molecule's resistance to change in its electron distribution. A lower hardness value indicates a softer and more reactive molecule. nih.gov

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system. chemrxiv.org

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. A lower electrophilicity index can be indicative of certain reactivity patterns. chemrxiv.org

DFT calculations have been successfully used to elucidate the reactivity and selectivity in reactions involving isatin derivatives. internationaljournalssrg.org For example, a lower HOMO-LUMO energy gap of 3.97 eV in a biphenyl (B1667301) derivative was interpreted as an indication of a soft and highly reactive molecule. eurjchem.com

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Key Finding |

|---|---|---|---|---|---|

| DTS(FBTTh2)2R1 (Reference) | M06/6-31G(d,p) | - | - | 2.331 | Reference compound with a larger energy gap compared to its derivatives. nih.gov |

| Designed NFA Derivatives (MSTD2–MSTD7) | M06/6-31G(d,p) | - | - | Smaller than reference | Modification of acceptors leads to a reduced energy gap, indicating higher reactivity. nih.gov |

| 4-(tert-Butyl)-4-nitro-1,1-biphenyl | DFT/HF | - | - | 3.97 | Indicates the molecule is soft and highly reactive. eurjchem.com |

Conformational Analysis and Tautomerism Studies

Theoretical Investigation of Keto-Enol Tautomerism

Isatin and its derivatives, including this compound, can exist in tautomeric forms, most commonly the keto and enol forms. researchgate.netfrontiersin.org The equilibrium between these tautomers is crucial as it can significantly influence the molecule's chemical and biological properties. researchgate.net

Quantum chemical calculations are a valuable tool for studying keto-enol tautomerism. These studies can predict the relative stability of the tautomers in different environments, such as the gas phase or in various solvents. For example, in a study of 3-phenyl-2,4-pentanedione (B1582117), DFT calculations showed the keto form to be more stable than the enol form in both the gas phase and in solvents like cyclohexane, carbon tetrachloride, methanol (B129727), and water. orientjchem.org The energy difference between the tautomers and the activation energy for their interconversion can be calculated, providing a deeper understanding of the tautomeric equilibrium. orientjchem.org Similarly, for aroylhydrazones, quantum chemical calculations indicated that the keto form is more stable in methanol solution. frontiersin.org The presence and relative stability of tautomers are dependent on factors like the solvent. researchgate.netorientjchem.org

Solvent Effects on Molecular Stability and Properties (e.g., Polarizable Continuum Model (PCM))

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effect of a solvent on molecular stability and properties.

In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant. This approach allows for the calculation of molecular properties in a more realistic environment than the gas phase. For instance, studies on the keto-enol tautomerism of 3-phenyl-2,4-pentanedione utilized DFT methods in conjunction with a solvent model to determine the relative energies of tautomers in different solvents. orientjchem.org The results showed that while the keto form remained more stable, the energy difference between the tautomers varied with the solvent. orientjchem.org Similarly, the tautomerism of curcumin (B1669340) was found to be dependent on the dielectric constant of the water-ethanol solution. nih.gov

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. DFT calculations are widely used to predict NMR chemical shifts and vibrational frequencies (IR and Raman).

The calculated vibrational frequencies, often scaled by an appropriate factor, can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. medmedchem.comchemrxiv.org This comparison helps in confirming the molecular structure. Theoretical calculations have been shown to be consistent with experimental data for various isatin derivatives. internationaljournalssrg.org For example, a study on isatin thioketal derivatives showed good agreement between calculated vibrational wave numbers and experimental results. medmedchem.com

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.net Computational methods, particularly DFT, are employed to predict the NLO properties of molecules. The key parameters for evaluating NLO activity are the total dipole moment (μ), the mean polarizability (α), and the first hyperpolarizability (β). medmedchem.com

Organic molecules with delocalized π-electron systems are often good candidates for NLO materials. nih.gov Theoretical studies on isatin derivatives have indicated that they can exhibit significant NLO responses, making them potential materials for such applications. medmedchem.commedmedchem.com Calculations of β are particularly important as it quantifies the second-order NLO response. For a series of designed non-fullerene acceptor compounds, DFT calculations predicted promising NLO properties. nih.gov

| Compound/Derivative Class | Computational Method | Key NLO Property Investigated | Finding |

|---|---|---|---|

| Isatin thioketal derivatives | B3LYP/6-311++G** | First hyperpolarizability (βtot) | Exhibits non-linear optical response, suitable as NLO material. medmedchem.commedmedchem.com |

| Non-fullerene acceptor (NFA) based compounds | M06/6-31G(d,p) | Linear polarizability (⟨α⟩), first hyperpolarizability (βtotal), second-order hyperpolarizability (⟨γ⟩) | Designed compounds showed promising NLO properties. nih.gov |

Mechanistic Investigations of Biological Activities of Indoline 2,3 Dione Derivatives

Antiviral Activity Research (e.g., Anti-HIV Activity)

The emergence of viral resistance to existing therapies necessitates the discovery of new antiviral agents with novel mechanisms of action. nih.gov Indoline-2,3-dione derivatives have been a subject of interest in this area, particularly for their potential to inhibit retroviruses like HIV. researchgate.netekb.eg

In Vitro Viral Replication Inhibition Studies

In vitro studies are fundamental in determining the ability of a compound to inhibit viral replication in a controlled laboratory setting. For instance, various derivatives of isatin (B1672199) have been evaluated for their anti-HIV activity. researchgate.net While specific data on 4-Chloro-1-methylindoline-2,3-dione is limited, studies on related compounds provide valuable insights. For example, the anti-HIV activities of Schiff and Mannich bases of isatin derivatives have been assessed, demonstrating the potential of this chemical class. researchgate.net In broader antiviral research, derivatives of pyrazino[1,2-a]indole-1,3(2H,4H)-dione, which share a core indole (B1671886) structure, have been shown to inhibit the replication of Flaviviridae viruses like Hepatitis C (HCV), Dengue (DENV), and Yellow Fever (YFV). mdpi.comnih.gov The most potent of these, a nitro-substituted derivative, exhibited an EC50 of 1.6 μM against HCV. mdpi.comnih.gov Such studies often involve replicon systems in cell lines to measure the reduction in viral RNA replication. mdpi.comnih.gov

Molecular Docking Simulations for Target Binding Interactions (e.g., HIV Reverse Transcriptase)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. nih.govnih.gov HIV reverse transcriptase (RT) is a crucial enzyme for the replication of HIV and a key target for many antiviral drugs. nih.govnih.gov Docking studies have been employed to understand how isatin derivatives might interact with HIV RT. researchgate.net These simulations help in visualizing the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of the enzyme's active site. nih.gov The goal of these simulations is to predict how strongly a ligand will bind to a protein, which can then be correlated with its inhibitory activity. nih.govnih.gov While specific docking studies on this compound with HIV RT are not detailed in the provided results, the general approach involves preparing the 3D structures of both the ligand and the target protein and then using software to predict the most stable binding poses. nih.gov

Structure-Activity Relationship (SAR) Studies for Antiviral Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the antiviral potency of a lead compound. nih.gov These studies involve synthesizing and testing a series of related compounds to determine how changes in chemical structure affect biological activity. For indoline-2,3-dione derivatives, SAR studies have provided insights into the features necessary for antiviral activity. For example, in a series of pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives, the introduction of a methyl group at position 4 of the diketopiperazine ring generally increased anti-HCV activity, although this effect was not significant for the chloro-substituted analogue. mdpi.com Conversely, replacing a hydroxyl group on the imidic nitrogen with carboxylic or acetohydroxamic acid moieties was detrimental to the antiviral activity of analogues with hydrogen, fluorine, and chlorine substitutions at position 8 of the indole ring. mdpi.com For anti-HIV natural products, the presence of bulky groups at certain positions has been shown to be essential for enhancing activity. nih.gov These findings highlight the importance of specific substitutions on the indole core for potent antiviral effects.

Antimicrobial Activity Studies

The rise of antibiotic-resistant bacterial and fungal strains presents a significant global health challenge, driving the search for new antimicrobial agents. nih.gov Indoline-2,3-dione derivatives have demonstrated promising activity against a range of microbial pathogens. ekb.eg

Evaluation against Bacterial and Fungal Strains

The antimicrobial potential of indoline-2,3-dione derivatives is typically evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial and fungal strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies on chloroindoles have shown their effectiveness against uropathogenic Escherichia coli (UPEC). nih.gov For example, 4-chloroindole (B13527) and 5-chloroindole (B142107) exhibited an MIC of 75 μg/ml and inhibited biofilm formation by an average of 67% at a concentration of 20 μg/ml. nih.gov Furthermore, these compounds were found to downregulate virulence genes associated with adhesion and toxin production in UPEC. nih.gov In another study, indole clubbed 2,4-thiazolidinedione (B21345) linked 1,2,3-triazole derivatives showed potent antibacterial activity against drug-resistant strains, with MIC values ranging from 16 to 25 µM. nih.gov Some of these compounds also displayed significant antifungal activity against Candida albicans and Aspergillus niger. nih.gov

Below is an interactive table summarizing the antimicrobial activity of some chloroindole derivatives against Uropathogenic E. coli.

| Compound | MIC (μg/ml) | Biofilm Inhibition at 20 μg/ml (%) |

| 4-chloroindole | 75 | ~67 |

| 5-chloroindole | 75 | ~67 |

| 5-chloro 2-methyl indole | 75 | ~67 |

Data sourced from Boya et al., 2022. nih.gov

Insights from Molecular Modeling in Antimicrobial Research

Molecular modeling techniques, including molecular docking, are also valuable in antimicrobial research to understand the interactions between indoline-2,3-dione derivatives and their microbial targets. For instance, a 3D-QSAR (Quantitative Structure-Activity Relationship) analysis of chloroindoles revealed that substitutions at the fourth and fifth positions of the indole moiety were favorable for antimicrobial activity. nih.gov Molecular docking studies of indole-based compounds against various microbial enzymes can elucidate their mechanism of action at a molecular level. nih.gov These computational approaches help in the rational design of more potent antimicrobial agents by predicting how structural modifications will affect binding to the target site. nih.gov

Antiproliferative and Antitumor Activity Investigations

Detailed investigations into the antiproliferative and antitumor activities of this compound, including its effects on specific cancer cell lines and its structure-activity relationship, are not present in the available scientific literature.

In Vitro Cancer Cell Growth Inhibition Studies (e.g., HL-60 Cell Line)

No published studies detailing the in vitro growth inhibition of cancer cell lines, such as the human promyelocytic leukemia cell line HL-60, by this compound were found. While other chlorinated indole derivatives have been assessed for antiproliferative effects, this specific data is absent for the target compound.

Enzyme Inhibition Mechanisms (e.g., α-Glucosidase, α-Amylase)

There is no available research on the inhibitory activity of this compound against enzymes such as α-glucosidase and α-amylase. Therefore, its potential mechanism as an inhibitor for these or other enzymes remains uninvestigated.

Interaction with Cellular Targets (e.g., Microtubule Destabilization, IRAP Inhibition)

Specific interactions between this compound and cellular targets like microtubules or insulin-regulated aminopeptidase (B13392206) (IRAP) have not been reported. Mechanistic studies to determine if it functions as a microtubule destabilizing agent or an IRAP inhibitor are not available.

Other Reported Biological Activities and Mechanistic Insights (e.g., Anticonvulsant Mechanisms, Neuroprotective Potential, Antioxidant Pathways)

Similarly, there is a lack of published data regarding other potential biological activities of this compound. While the broader class of isatin derivatives has been explored for anticonvulsant, neuroprotective, and antioxidant properties nih.gov, these findings are not specific to the N-methylated and 4-chlorinated analogue. Mechanistic insights into these potential pathways for the specified compound are therefore unavailable.

Conclusion and Future Research Perspectives

Identification of Emerging Research Avenues for Indoline-2,3-dione Scaffolds

The indoline-2,3-dione (isatin) scaffold is a privileged structure in medicinal chemistry and materials science, with a vast and rapidly expanding body of research. nih.govresearchgate.net Emerging research avenues for this class of compounds, which could logically be extended to 4-Chloro-1-methylindoline-2,3-dione, are numerous and diverse.

Medicinal Chemistry:

Anticancer Agents: Isatin (B1672199) derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases, histone deacetylases, and tubulin polymerization. researchgate.netnih.govresearchgate.net Future research will likely focus on developing derivatives with enhanced selectivity for cancer cells and the ability to overcome drug resistance.

Antimicrobial and Antiviral Agents: The isatin scaffold is a promising platform for the development of new antimicrobial and antiviral drugs. nih.govfarmaceut.org Research is ongoing to synthesize derivatives with broad-spectrum activity against resistant strains of bacteria, fungi, and viruses, including HIV. nih.gov

Neuroprotective Agents: Certain isatin derivatives have demonstrated neuroprotective properties, suggesting their potential in treating neurodegenerative diseases. researchgate.net This remains a key area for future investigation.

Enzyme Inhibition: Isatins are known to inhibit a range of enzymes, including caspases, and have been investigated as potential treatments for various diseases. nih.govchemscene.com The exploration of their inhibitory activity against novel enzymatic targets is a continuing area of research.

Materials Science:

Dyes and Pigments: The inherent chromophoric properties of the isatin ring have led to their use in the development of new dyes and pigments. ontosight.ai

Corrosion Inhibitors: Isatin derivatives have been investigated for their potential as corrosion inhibitors for various metals and alloys. nih.gov

Prospects for Interdisciplinary Approaches in Indoline-2,3-dione Research

The versatility of the indoline-2,3-dione scaffold makes it an ideal candidate for interdisciplinary research, combining principles and techniques from chemistry, biology, and computational science.

Computational Chemistry and Drug Design: The use of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, is becoming increasingly integral to the design of new isatin-based therapeutic agents. researchgate.net These computational approaches can predict the binding affinity of derivatives to biological targets, guiding the synthesis of more potent and selective compounds.

Chemical Biology: Isatin derivatives can be employed as chemical probes to investigate biological pathways and mechanisms of disease. Their ability to interact with a wide range of biological targets makes them valuable tools for elucidating complex cellular processes.

Supramolecular Chemistry and Nanotechnology: The planar structure of the isatin ring system lends itself to the construction of complex supramolecular assemblies and nanomaterials. These could have applications in areas such as drug delivery, diagnostics, and catalysis.

Green Chemistry: The development of environmentally benign methods for the synthesis of isatin derivatives is an active area of research. youtube.com This includes the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of their production.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chloro-1-methylindoline-2,3-dione, and how can reaction conditions be optimized?

- The compound is synthesized via substitution reactions on isatin derivatives. A typical protocol involves chlorination at the 4-position of 1-methylindoline-2,3-dione using reagents like POCl₃ or SOCl₂ under reflux conditions. Crystallization from ethanol or methanol yields pure crystals suitable for X-ray diffraction . Optimization includes monitoring reaction temperature (70–90°C) and stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Single-crystal X-ray diffraction (SC-XRD) is essential for determining molecular conformation and intermolecular interactions. Key parameters include unit cell dimensions (e.g., monoclinic symmetry, , , ) and refinement metrics (, ) . Complementary techniques like FT-IR (C=O and C–Cl stretching bands) and NMR (¹H/¹³C chemical shifts) validate functional groups and substitution patterns.

Q. What safety protocols are recommended for handling halogenated indoline derivatives?

- Use personal protective equipment (PPE) including nitrile gloves and fume hoods due to potential respiratory and skin irritation. Store the compound in airtight containers at room temperature, avoiding exposure to moisture or strong oxidizers. Consult safety data sheets (SDS) for halogenated analogs (e.g., 5-bromo-4-chloro-indoline-2,3-dione) for hazard comparisons .

Advanced Research Questions

Q. How do crystallographic parameters influence the compound’s reactivity in supramolecular interactions?

- The planar indoline-2,3-dione core facilitates π-stacking, while C–H⋯O hydrogen bonds (e.g., ) stabilize crystal packing into polymeric chains. Deviations in dihedral angles (e.g., phenyl ring vs. indoline plane) between independent molecules in the asymmetric unit ( vs. ) suggest conformational flexibility affecting solid-state reactivity .

Q. What methodologies resolve contradictions in crystallographic data for structurally related compounds?

- Compare bond lengths and angles with reference databases (e.g., Allen et al., 1987) to validate anomalies. For example, discrepancies in mean bond lengths ( vs. ) in similar derivatives may arise from experimental resolution or thermal motion . Use high-resolution SC-XRD () and refine data-to-parameter ratios () to improve accuracy .

Q. How can computational modeling predict the compound’s behavior in solution-phase reactions?

- Molecular dynamics (MD) simulations or density functional theory (DFT) can model solvation effects and tautomerization equilibria. For instance, the planar structure ( deviation) suggests minimal steric hindrance, favoring nucleophilic attack at the 4-chloro position. Validate predictions with HPLC-MS to track reaction intermediates .

Methodological Notes

- Data Interpretation : Always cross-reference SC-XRD data with spectroscopic results to confirm molecular integrity. For example, intramolecular hydrogen bonds observed in XRD should correlate with IR absorption bands near .

- Experimental Design : Use gradient crystallization (e.g., slow evaporation from DMF/water) to obtain high-quality crystals for XRD. Monitor values during data collection to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.